molecular formula C7H16Cl2N4O B1373401 {[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride CAS No. 1255717-64-6

{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride

Cat. No.: B1373401
CAS No.: 1255717-64-6
M. Wt: 243.13 g/mol
InChI Key: CSVBKWKQBGWLEY-UHFFFAOYSA-N
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Description

{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkyl halides.

    Methylation: The final step involves the methylation of the amine group, often using methyl iodide or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

    Continuous Flow Reactors: To enhance efficiency and scalability, particularly for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(2-Hydroxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
  • {[4-(2-Ethoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride

Uniqueness

{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride is unique due to its specific methoxyethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.2ClH/c1-8-5-7-10-9-6-11(7)3-4-12-2;;/h6,8H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVBKWKQBGWLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=CN1CCOC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
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{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
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{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
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{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
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{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
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{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride

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